molecular formula C13H12O2 B11897409 4,6,7-Trimethylnaphthalene-1,2-dione

4,6,7-Trimethylnaphthalene-1,2-dione

Cat. No.: B11897409
M. Wt: 200.23 g/mol
InChI Key: MMRUMTNKXWJAOG-UHFFFAOYSA-N
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Description

4,6,7-Trimethylnaphthalene-1,2-dione is a high-purity, synthetic naphthoquinone derivative of interest in advanced chemical and materials research. This compound features a 1,2-dione functional group on a trimethyl-substituted naphthalene core, a structure that suggests significant potential in several research domains. Its properties may be valuable in the development of novel organic electronic materials or as a precursor in the synthesis of more complex, functionalized polycyclic aromatic systems. Researchers are also exploring its role in catalytic cycles and as a scaffold in medicinal chemistry for probing biological mechanisms. Furthermore, naphthalene derivatives are a subject of interest in metabolomic and volatilomic studies, which investigate small molecules as potential disease biomarkers . As a building block, it offers opportunities for further chemical modification to create libraries of compounds for screening and development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

4,6,7-trimethylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-7-4-10-9(3)6-12(14)13(15)11(10)5-8(7)2/h4-6H,1-3H3

InChI Key

MMRUMTNKXWJAOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C(=O)C=C2C

Origin of Product

United States

Preparation Methods

Silver Nitrate-Mediated CDC

A representative procedure involves reacting 1,4-naphthoquinone with propionic acid in the presence of ammonium persulfate [(NH₄)₂S₂O₈] and silver nitrate (AgNO₃) at 65–75°C. The reaction proceeds via a radical mechanism, where Ag⁺ ions catalyze the generation of methyl radicals from propionic acid. These radicals selectively couple with the quinone’s aromatic ring, followed by oxidation to restore the diketone.

Reaction Conditions

  • Substrate : 1,4-Naphthoquinone (1.5 mmol)

  • Methyl donor : Propionic acid (3.2 mmol)

  • Catalyst : AgNO₃ (0.4 g)

  • Oxidant : (NH₄)₂S₂O₈ (0.9 g)

  • Solvent : Acetonitrile/water (2:1 v/v)

  • Yield : 55%

Persulfate-Free CDC Using DTBP

Di-tert-butyl peroxide (DTBP) serves as an alternative radical initiator in solvent-free conditions. A Schlenk tube charged with 1,4-naphthoquinone and toluene is heated to 120°C with DTBP, achieving methyl group incorporation via a benzyl radical intermediate. This method minimizes byproduct formation and improves yields to 78%.

Direct Functionalization of Pre-Methylated Naphthalenes

Pre-methylated naphthalenes, such as 2,3,6-trimethylnaphthalene, offer a substrate for late-stage oxidation to the target diketone. Oxidation is performed using ruthenium tetroxide (RuO₄) or ceric ammonium nitrate (CAN) in biphasic systems.

Example Protocol

  • Substrate : 2,3,6-Trimethylnaphthalene (1.0 mmol)

  • Oxidant : RuO₄ (0.2 equiv)

  • Solvent : CCl₄/H₂O (3:1)

  • Temperature : 0°C to room temperature

  • Yield : 65–70%

This route benefits from commercial availability of trimethylnaphthalenes but requires stringent control over oxidation conditions to prevent over-oxidation to carboxylic acids.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the leading preparation methods:

MethodReagentsTemperature (°C)Yield (%)Purification
Alkylation-OxidationAlCl₃, KMnO₄25–8040–60Column chromatography
CDC (AgNO₃)(NH₄)₂S₂O₈, AgNO₃65–7555Extraction
CDC (DTBP)DTBP, toluene12078Column chromatography
Late-Stage OxidationRuO₄, CAN0–2565–70Recrystallization

Data synthesized from Refs

Challenges and Optimization Strategies

Regioselectivity Control

Achieving precise methyl group placement remains a central challenge. Computational studies suggest that electron-donating substituents on the quinone ring direct methylation to para and meta positions, but steric effects in poly-substituted systems complicate predictions. Strategies to enhance selectivity include:

  • Solvent tuning : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at less hindered positions.

  • Catalyst design : Transition metal catalysts with tailored ligands improve site specificity.

Byproduct Mitigation

Common byproducts include over-methylated analogues and oxidation side products. Reductive workups (e.g., Na₂S₂O₄) and gradient elution during chromatography are effective countermeasures.

Scalability Considerations

The CDC method using DTBP is notably scalable, with reaction volumes up to 1 L demonstrated without yield loss . In contrast, silver-dependent protocols face cost barriers at industrial scales.

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions typically convert the ketone groups to alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6,7-Trimethylnaphthalene-1,2-dione has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6,7-Trimethylnaphthalene-1,2-dione involves its interaction with various molecular targets. The compound’s ketone groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its ability to disrupt cellular membranes and interfere with metabolic processes has been noted .

Comparison with Similar Compounds

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)

  • Structure : A dihydronaphthalene derivative with methyl groups at positions 1, 1, and 6, lacking the 1,2-dione moiety.
  • Synthesis: Optimized methods using α- or β-ionone as starting materials achieve 98% purity, highlighting efficient protocols compared to the 38% yield of this compound .
  • Applications : TDN is a key aroma compound in wine, contrasting with the redox/metabolic roles of dione derivatives .

1,2,3,4-Tetrahydro-1,1,4,7-tetramethylnaphthalene (CAS 1634-12-4)

  • Structure : A tetrahydro-naphthalene with four methyl groups (positions 1, 1, 4, 7), fully saturated in the first ring.
  • Properties : Higher molecular weight (C₁₄H₂₀, MW 188.31) and hydrophobicity (XLogP3: 4.4) compared to the dione derivative (C₁₃H₁₂O₂, MW 200.23; XLogP3 likely lower due to polar dione groups) .

1,2-Dihydro-1,4,6-trimethylnaphthalene (CAS 30364-38-6)

  • Structure : Dihydro-naphthalene with methyl groups at 1, 4, and 6.
  • Reactivity : The absence of the dione group reduces its electrophilicity, limiting participation in redox or cycloaddition reactions .

Functional Group Analogues

1,2-Dione Derivatives (e.g., Cyclopentane-1,2-dione)

  • Biological Activity : In human thromboxane (TP) receptor assays, 1,2-dione derivatives exhibit potency dependent on substituent orientation. For example, one derivative showed IC₅₀ values comparable to carboxylic acid antagonists, while a positional isomer was 20-fold less potent . This suggests that this compound’s methyl arrangement may optimize receptor binding if tested similarly.

Nitro-Substituted Analogues (e.g., 1-Nitronaphthalene)

  • Electronic Effects : Nitro groups are strongly electron-withdrawing, contrasting with the electron-deficient but redox-active dione moiety. Nitronaphthalenes are more reactive in electrophilic substitution but less suited for reduction-based metabolic studies .

Key Research Findings

Synthetic Challenges: The 38% yield of this compound reflects the complexity of Diels-Alder reactions involving unstable quinones, whereas TDN’s high purity underscores optimized industrial protocols .

Biological Relevance : 1,2-Dione orientation significantly impacts receptor binding, suggesting that this compound’s methyl arrangement could enhance target engagement if explored in similar assays .

Substituent Effects: Methyl group positioning influences hydrophobicity and reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6,7-Trimethylnaphthalene-1,2-dione, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves oxidative cyclization or methylation of naphthoquinone precursors. For example, methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and Lewis acid catalysts (e.g., AlCl₃). Reaction optimization requires controlled temperature (80–120°C) and inert atmospheres to prevent side reactions. Characterization via HPLC and GC-MS ensures purity, while NMR (¹H/¹³C) and X-ray crystallography confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze methyl group signals (δ 2.1–2.5 ppm for aromatic methyl) and quinone carbonyls (δ 180–190 ppm in ¹³C).
  • Mass Spectrometry : Look for molecular ion peaks at m/z 228 (C₁₃H₁₂O₂) and fragmentation patterns consistent with methyl-substituted naphthoquinones.
  • XRD : Resolve crystal lattice parameters to confirm substituent positions. Cross-reference with databases like PubChem or ChemIDplus for spectral matches .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis weighted by study confidence levels (High/Moderate/Low per ATSDR criteria ). Evaluate variables:

  • Exposure Routes : Compare inhalation, oral, and dermal data (Table B-1, ).
  • Species Sensitivity : Rodent vs. human cell-line models.
  • Dose-Response : Apply Hill slope models to reconcile low-dose vs. high-dose effects. Use sensitivity analysis to identify outliers or confounding factors (e.g., metabolic activation in vitro) .

Q. What experimental designs are recommended to investigate the environmental fate of this compound?

  • Methodological Answer :

  • Partitioning Studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) under varying pH (4–9).
  • Degradation Pathways : Use LC-MS/MS to track photolytic (UV exposure) and microbial degradation products.
  • Biomonitoring : Analyze metabolites in occupationally exposed populations via urine LC-HRMS, referencing ATSDR’s biomonitoring frameworks .

Q. What mechanistic models are suitable for studying the hepatic toxicity of this compound?

  • Methodological Answer :

  • In Vitro : Primary hepatocyte cultures exposed to 1–100 µM doses; measure CYP450 inhibition (e.g., CYP3A4) and ROS generation via fluorescence probes.
  • In Vivo : Rodent models with repeated oral dosing (14–90 days); assess histopathology (steatosis, necrosis) and serum ALT/AST levels. Incorporate metabolomics to map quinone-protein adduct formation .

Q. How can computational tools predict the reactivity and toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Train on naphthoquinone datasets to predict electrophilicity (e.g., ELUMO values) and genotoxicity endpoints.
  • Molecular Docking : Simulate binding affinity to Keap1-Nrf2 pathway proteins to assess oxidative stress potential.
  • AI-Driven Optimization : Use COMSOL Multiphysics for reaction kinetics simulations under environmental conditions .

Q. What methodologies elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • Isotopic Labeling : Administer ¹³C-labeled compound to track methyl group oxidation (e.g., ¹³C-NMR of urinary metabolites).
  • Enzyme Assays : Incubate with liver microsomes ± CYP450 inhibitors (e.g., ketoconazole) to identify phase I pathways.
  • HRMS/MS : Detect glutathione conjugates for phase II metabolism profiling .

Q. How can researchers prioritize data gaps in the ecotoxicological profile of this compound?

  • Methodological Answer : Follow ATSDR’s framework :

  • Acute Data Gaps : Conduct Daphnia magna 48-h lethality tests (OECD 202).
  • Chronic Data Gaps : Algal growth inhibition assays (OECD 201) over 72-h exposures.
  • Theoretical Integration : Link results to conceptual models of bioaccumulation in aquatic food webs .

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